Physicochemical Property Divergence: LogP, Molecular Weight, and PSA Compared Across Three Close Benzothiazole-Benzamide Analogs
Among closely related N-(benzothiazol-2-yl)-2,5-dichlorobenzamide analogs, the target compound occupies a distinct physicochemical space defined by its 4-methyl substitution. Compared to the des-methyl analog N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide (MW 323.2 g/mol), the target compound (MW 337.23 g/mol) gains 14 Da exclusively from the single methyl group, increasing logP by approximately 1.0 log unit (estimated from the ZINC-calculated value of 5.34 vs. ~4.3 for the unsubstituted analog) [1]. Compared to the 4,6-dimethyl analog (MW 351.2 g/mol, logP 5.09), the target compound is 14 Da lighter with a higher logP, reflecting the non-linear relationship between methylation count and lipophilicity in this scaffold . The topological polar surface area (tPSA) of 38 Ų is constant across all three analogs because the amide and benzothiazole core polar atoms are unchanged; however, the zero hydrogen-bond donor count limits aqueous solubility for all members of this sub-series, making logP the primary discriminator for partitioning behavior [1]. These differences exceed typical lot-to-lot variability and are sufficient to produce divergent outcomes in lipophilicity-dependent assays such as PAMPA permeability, microsomal stability, and plasma protein binding.
| Evidence Dimension | Physicochemical property comparison (MW, logP) across three benzothiazole-benzamide analogs |
|---|---|
| Target Compound Data | MW 337.23 g/mol, logP 5.34 (calculated), tPSA 38 Ų, HBD 0, HBA 4 |
| Comparator Or Baseline | Des-methyl analog: MW 323.2 g/mol, logP ~4.3 (estimated). 4,6-Dimethyl analog: MW 351.2 g/mol, logP 5.09 (Hit2Lead calculated). |
| Quantified Difference | ΔMW = +14 Da vs. des-methyl, −14 Da vs. 4,6-dimethyl. ΔlogP ≈ +1.0 vs. des-methyl, +0.25 vs. 4,6-dimethyl (target has higher logP than dimethyl analog despite lower MW). |
| Conditions | Calculated physicochemical parameters from ZINC database (ZINC35519) and Hit2Lead (4,6-dimethyl analog). Experimental logP values have not been reported in the peer-reviewed literature for these specific compounds. |
Why This Matters
For procurement decisions, logP differences of ≥0.5 log units alter predicted membrane permeability, solubility, and non-specific binding—parameters that directly determine whether a compound is fit-for-purpose in cell-based vs. biochemical assays.
- [1] ZINC Database. ZINC000000035519. MW 337.231, logP 5.336, tPSA 38, HBD 0, HBA 4. 'There is no known activity for this compound' per ChEMBL 20. View Source
